molecular formula C7H4BrFO B134332 5-Bromo-2-fluorobenzaldehyde CAS No. 93777-26-5

5-Bromo-2-fluorobenzaldehyde

Cat. No. B134332
CAS RN: 93777-26-5
M. Wt: 203.01 g/mol
InChI Key: MMFGGDVQLQQQRX-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorobenzaldehyde is a halogenated aromatic aldehyde that has been utilized in various chemical syntheses. It serves as a building block in the construction of more complex molecules, particularly in the field of organic chemistry. The presence of both bromine and fluorine atoms on the benzene ring makes it a versatile reagent for further functionalization and the formation of various derivatives.

Synthesis Analysis

The synthesis of 5-Bromo-2-fluorobenzaldehyde derivatives has been explored in several studies. For instance, a novel series of transition metal complexes were synthesized using 5-Bromo-2-fluorobenzaldehyde, which reacted with hydroxylamine in an ethanolic solution at room temperature to form oxime derivatives . Additionally, the synthesis of related compounds such as 2-bromobenzaldehydes has been achieved through a palladium-catalyzed ortho-bromination of benzaldehydes, followed by a rapid deprotection step .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluorobenzaldehyde and its derivatives is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring. The aldehyde group is a key functional group that allows for further chemical transformations. The structure of the synthesized compounds, including metal complexes derived from 5-Bromo-2-fluorobenzaldehyde, has been elucidated using various spectroscopic techniques such as Ultraviolet, Infrared, and 1H NMR spectral studies .

Chemical Reactions Analysis

5-Bromo-2-fluorobenzaldehyde participates in various chemical reactions due to its reactive aldehyde group and the presence of halogen substituents. It has been used to synthesize transition metal complexes, demonstrating its ability to act as a ligand . The compound's reactivity also extends to the formation of Schiff base monomers and polyphenol derivatives through condensation and oxidative polycondensation reactions, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-fluorobenzaldehyde derivatives have been studied through different analytical techniques. For example, the thermal, optical, and electrochemical properties of poly(iminophenol)s derived from related bromobenzaldehydes have been characterized using techniques such as TG-DTA, DSC, and cyclic voltammetry . The antimicrobial activities of the ligand and its metal complexes have also been estimated, highlighting the biological relevance of these compounds .

Scientific Research Applications

Synthesis and Chemical Applications

5-Bromo-2-fluorobenzaldehyde has been utilized in various chemical syntheses and applications. For instance, it played a crucial role in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, demonstrating its importance in complex organic synthesis processes (Chen Bing-he, 2008). Additionally, it was used in the creation of antimicrobial chalcones and chromen-4-ones, highlighting its potential in pharmaceutical research (S. G. Jagadhani, S. G. Kundalikar, B. Karale, 2014). These applications demonstrate the compound's versatility in organic chemistry and drug discovery.

Spectroscopy and Molecular Analysis

5-Bromo-2-fluorobenzaldehyde has also been a subject of study in spectroscopic analysis and molecular structure investigations. For example, its vibrational spectra and electronic structure were examined using FT-IR, FT-Raman, and DFT calculations, offering insights into its molecular properties (C. S. Hiremath, T. Sundius, 2009). These studies are crucial in understanding the fundamental properties of chemical compounds, which can be applied in various fields, including material science and molecular engineering.

Material Science and Environmental Applications

In the field of material science and environmental studies, 5-Bromo-2-fluorobenzaldehyde was involved in the development of methodologies for the enrichment of trace amounts of copper(II) ions in water samples. This showcases its potential in environmental monitoring and pollution control (S. Fathi, M. Yaftian, 2009). The use of this compound in such applications highlights its significance in environmental chemistry and sustainability research.

Safety And Hazards

5-Bromo-2-fluorobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, serious eye irritation, and skin irritation . It should be stored locked up . If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do . If inhaled, remove victim to fresh air and keep at rest in a position comfortable for breathing . Protective gloves, protective clothing, eye protection, and face protection should be worn .

Future Directions

There are growth opportunities in the 5-Bromo-2-fluorobenzaldehyde market, including identifying potential areas for growth – emerging markets, and untapped customer segments .

properties

IUPAC Name

5-bromo-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFGGDVQLQQQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40918074
Record name 5-Bromo-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40918074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluorobenzaldehyde

CAS RN

93777-26-5
Record name 5-Bromo-2-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93777-26-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluorobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-fluorobenzaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of N,N-diisopropylamine (8.87 mL, 62.9 mmol, 1.1 eq) in dry THF (80 mL) at −78° C. was added n-BuLi (2.5M in hexane, 27.5 mL, 68.5 mmol, 1.2 eq). The resulting mixture was stirred for 30 min then 1-bromo-4-fluoro-benzene (10 g, 57.1 mmol, 1 eq) in dry THF (20 mL) was added. The resultant mixture was stirred at −78° C. for 2 h then methyl formate (3.8 g, 62.9 mmol, 1.1 eq) was added and the reaction was stirred a further 30 min at −78° C. The reaction was allowed to warm to room temperature and stirred a further 1 h. The reaction was then diluted with water (100 mL), and the aqueous layer was extracted with EtOAc. The combined organic extracts were washed with brine, dried (Na2SO4), filtered and evaporated in vacuo. The residue obtained was purified by column chromatography (petroleum ether:EtOAc, 20:1) to give the title compound as a yellow oil (6.25 g, 54%).
Quantity
8.87 mL
Type
reactant
Reaction Step One
Quantity
27.5 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.8 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
54%

Synthesis routes and methods II

Procedure details

A mixture of 79.5 g (0.296 mol) of 4-bromo-2-bromomethyl-1-fluorobenzene (prepared according to G. E. Stokker, A. W. Alberts et al., J. Med. Chem., 1986, 29, 170), 126 ml of acetic acid, 82.7 g (0.59 mol) of hexamethylenetetramine and 126 ml of water is heated for 2 hours at reflux. The mixture is cooled to 90° C., 99.5 ml of concentrated hydrochloric acid are added and the mixture is heated for 30 min at reflux. Cooling, extraction with ether, washing with water, washing with an aqueous NaHCO3 solution, washing with water, drying over Na2SO4, filtration and evaporation under vacuum are carried out. The residue is purified by chromatography on silica (eluent: 10/1 hexane/ethyl acetate). Yd.: 23.6 g (39%)
Quantity
79.5 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step Two
Quantity
82.7 g
Type
reactant
Reaction Step Two
Name
Quantity
126 mL
Type
solvent
Reaction Step Two
Quantity
99.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-fluorobenzaldehyde
Reactant of Route 2
5-Bromo-2-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-fluorobenzaldehyde
Reactant of Route 4
5-Bromo-2-fluorobenzaldehyde
Reactant of Route 5
5-Bromo-2-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-fluorobenzaldehyde

Citations

For This Compound
74
Citations
K Kumar, N Santhi - … Letters of Chemistry, Physics and Astronomy, 2013 - bibliotekanauki.pl
… In this newly approached method a novel series of Transition metal complexes were synthesized by the reaction of 5-bromo-2-fluorobenzaldehyde (1) react with hydroxylamine in …
Number of citations: 1 bibliotekanauki.pl
B Shen, D Semin, J Fang, G Guo - Journal of Chromatography A, 2016 - Elsevier
… HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), 2-bromo-5-fluorobenzaldehyde, 5-bromo-2-fluorobenzaldehyde and 4-bromo-2-fluorobenzaldehyde were purchased …
Number of citations: 2 www.sciencedirect.com
T Forngren, Y Andersson, B Lamm… - Acta Cherylica …, 1998 - actachemscand.org
… 1 to give ||2-"F]-5-bromo-2fluorobenzaldehyde 2 in 75–90%, decay-corrected radiochemical … yield from [2-"F]-5-bromo-2-fluorobenzaldehyde. In order to simplify the synthesis of 3 a “one …
Number of citations: 31 www.actachemscand.org
M Emayavaramban, K Kumar, P Mani… - … Journal of Advanced …, 2014 - researchgate.net
… In the present work, 5-bromo-2-fluorobenzaldehyde oxime and5bromo-2-fluorobenzaldehyde semicarbazone was prepared by reaction of 5-bromo-2-fluorobenzaldehyde (dissolved in …
Number of citations: 14 www.researchgate.net
DS Babu, D Srinivasulu, VS Kotakadi - Chemistry of Heterocyclic …, 2015 - Springer
… of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives was synthesized by cyclization of 5-bromo-2-fluorobenzaldehyde …
Number of citations: 11 link.springer.com
PC Shi, JL Xiao, WF Deng, Q Guo, L Jin… - Russian Journal of …, 2023 - Springer
… 5-Bromo-2-fluorobenzaldehyde 3 (1.97 g, 9.704 mmol, 1 equiv.) diluted with tetrahydrofuran was added to the reaction flask, and the temperature was raised to –78C for 2 h after the …
Number of citations: 0 link.springer.com
F Halley, X Sava - Synthetic communications, 1997 - Taylor & Francis
… from commercially available 5-bromo-2-fluorobenzaldehyde. … 5-bromo-2-fluorobenzaldehyde 1, following the cyanation procedure …
Number of citations: 20 www.tandfonline.com
C Ruzié, J Karpinska, AR Kennedy… - The Journal of Organic …, 2013 - ACS Publications
… Following a reported procedure, (24) a solution of 5-bromo-2-fluorobenzaldehyde (10) (5 g, 24.6 mmol) in anhydrous DMF (15 mL) was treated with freshly prepared NaSMe (1.9 g, 27.1 …
Number of citations: 32 pubs.acs.org
K Lukin, MC Hsu, D Fernando… - The Journal of organic …, 2006 - ACS Publications
… At the same time, the data in Table 1 show that the cyclizations of unsubstituted fluorobenzaldehyde 18 and 5-bromo-2-fluorobenzaldehyde (20) gave reduced yields of the …
Number of citations: 128 pubs.acs.org
KW Woods, JP Fischer, A Claiborne, T Li… - Bioorganic & medicinal …, 2006 - Elsevier
… 5-Bromoindazole (23) which is used for the preparation of compound 48 is prepared by the reaction of 5-bromo-2-fluorobenzaldehyde (22) with hydrazine (Scheme 5). A series of …
Number of citations: 103 www.sciencedirect.com

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